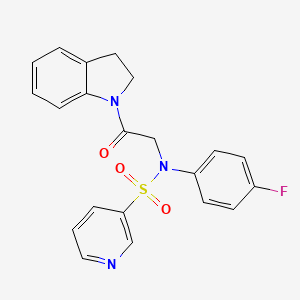

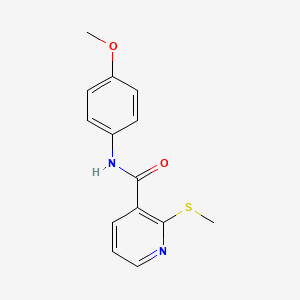

N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide, also known as FIPI, is a small molecule inhibitor that has shown potential in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Tubulin Interactions

Sulfonamide drugs, including those with indole scaffolds, have been demonstrated to inhibit tubulin polymerization, a process crucial for cell division. These compounds bind to the colchicine site of tubulin, causing reversible inhibition without affecting GTPase activity, which is distinct from the mechanism of colchicine itself. This suggests their potential as antimitotic agents for cancer therapy. The thermodynamics of these interactions, explored through isothermal titration calorimetry, highlight the significance of structural variations on drug efficacy and binding dynamics (Banerjee et al., 2005).

Fluorination Techniques

Innovative methods for the oxidative nucleophilic fluorination of N-arylsulfonamides have been developed to produce 4-fluorophenyl sulfonamides, demonstrating the versatility of sulfonamides as precursors in synthetic chemistry. This technique allows for regioselective fluorination, expanding the utility of sulfonamides in the synthesis of fluorinated compounds, which are of high interest due to their pharmacological properties (Buckingham et al., 2015).

Detection of Thiophenols

A reaction-based fluorescent probe utilizing sulfonamide derivatives has been developed for the selective discrimination of thiophenols over aliphatic thiols. This probe is significant for environmental and biological sciences, offering a method for sensitive and selective detection of toxic benzenethiols (Wang et al., 2012).

Electrochemical Properties

The electrochemical behavior of indole-based-sulfonamide derivatives has been investigated, revealing insights into the redox behavior and structure-activity relationships. This research is foundational for the development of electroactive materials and sensors (Ibrahim et al., 2020).

Selective Inhibition of RORγt Inverse Agonists

Research on phenyl (3-phenylpyrrolidin-3-yl)sulfones, a series of RORγt inverse agonists, underscores the importance of specific structural elements for achieving high selectivity and efficacy. These compounds show potential for treating autoimmune diseases by modulating immune responses (Duan et al., 2019).

Binding with Bovine Serum Albumin

Studies on p-hydroxycinnamic acid derivatives reveal their interactions with bovine serum albumin (BSA), providing insights into drug-protein interactions that are crucial for drug design and pharmacokinetics (Meng et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c22-17-7-9-18(10-8-17)25(29(27,28)19-5-3-12-23-14-19)15-21(26)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14H,11,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOAULLYMNMTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/no-structure.png)

![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)

![Methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}acetate](/img/structure/B2845589.png)

![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2845593.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2845596.png)